

A Comparative Guide to Analytical Methods for Diosmin Quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diosmin*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of **diosmin** in pharmaceutical formulations and biological matrices. The following sections present a cross-validation summary of key performance parameters, detailed experimental protocols for each method, and a generalized workflow for analytical method validation.

Quantitative Data Summary

The performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry for **diosmin** quantification is summarized below. These methods have been validated according to the International Conference on Harmonisation (ICH) guidelines.

Method	Linearity Range (µg/mL)	Accuracy (% Recovery)	Precision (%RSD)	Limit of Detection (LOD) (µg/mL)	Limit of Quantitation (LOQ) (µg/mL)
RP-HPLC	112.5 - 675[1]	96.9 - 103[2]	0.18[1]	0.405[1]	-
RP-HPLC	0.25 - 500 (in plasma)[3]	-2.7 to 4.2 (as % bias)[3]	1.5 - 11.2 (intra-day)[3]	-	0.25[3]
HPTLC	0.1 - 3 (µg/spot) [4][5]	99.51 ± 0.177%[5]	-	0.0125 (µg/spot) [5]	0.08 (µg/spot) [5]
Green RP-HPTLC	0.1 - 0.7 (ng/band)[6]	-	-	-	-
UV-Vis Spectrophotometry	0.3 - 35[7]	100.20 - 100.55[7]	0.65 - 2.16[7]	0.1[7]	0.3[7]
UV-Vis Spectrophotometry	2 - 24[8][9]	-	< 2[8][9]	0.048[8][9]	0.147[8][9]
Voltammetry	-	-	-	5.22 x 10 ⁻⁸ M	-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for its high precision and sensitivity in quantifying **diosmin**, often simultaneously with its aglycone, hesperidin.

a) For Pharmaceutical Formulations[10][11]

- Chromatographic System: A Waters Symmetry C18 column (100 mm × 4.6 mm, 2.6 µm) or a short C8 column (75 mm x 4 mm, 5 µm) can be used.[10][11]

- Mobile Phase: A mixture of 0.1% orthophosphoric acid and methanol in a 60:40 ratio, or 0.05% formic acid (pH 4.1) and methanol (58:42, v/v).[\[10\]](#)[\[11\]](#)
- Flow Rate: 1.0 mL/min or 1.2 mL/min.[\[10\]](#)[\[11\]](#)
- Detection: UV detection at 280 nm.[\[11\]](#)
- Injection Volume: 5 μ L.[\[11\]](#)
- Sample Preparation: An accurately weighed amount of powdered tablets equivalent to about 450 mg of **diosmin** is dissolved in 50 mL of 0.5 M NaOH, sonicated for 15 minutes, and diluted with a mixture of 0.01 M trisodium buffer (pH 12.4) and methanol (60:40, v/v).[\[12\]](#)

b) For Biological Samples (Human Plasma)[\[3\]](#)

- Chromatographic System: A C18 reversed-phase column.
- Mobile Phase: A mixture of methanol and 1% formic acid (58:42, v/v).
- Flow Rate: 0.5 mL/min.
- Detection: LC-MS/MS with atmospheric pressure chemical ionization (APCI) in positive ion mode and multiple reaction monitoring (MRM). The selected transition for **diosmin** is m/z 609.0 \rightarrow 463.0.
- Sample Preparation: Plasma samples are incubated with β -glucuronidase/sulphatase, followed by liquid-liquid extraction with tert-butyl methyl ether at pH 2.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and high-throughput alternative to HPLC for the quantification of **diosmin**.

- Stationary Phase: RP-18 silica gel 60 F254S HPTLC plates.[\[13\]](#)
- Mobile Phase: A mixture of ethyl acetate, methanol, water, and acetic acid (25:2:2:1, v/v/v/v) or a green mobile phase of ethanol:water (5.5:4.5 v/v).[\[4\]](#)[\[5\]](#)[\[13\]](#)

- Sample Application: Samples are applied as bands on the HPTLC plate.
- Densitometric Analysis: The determination is carried out at 330 nm or 348 nm in reflection/absorption mode.[\[4\]](#)[\[5\]](#)[\[13\]](#)
- Sample Preparation: For extraction from plant matrices or pharmaceutical formulations, a mixture of methanol and DMSO (1:1) has been found to be effective for achieving high recovery.[\[4\]](#)

UV-Vis Spectrophotometry

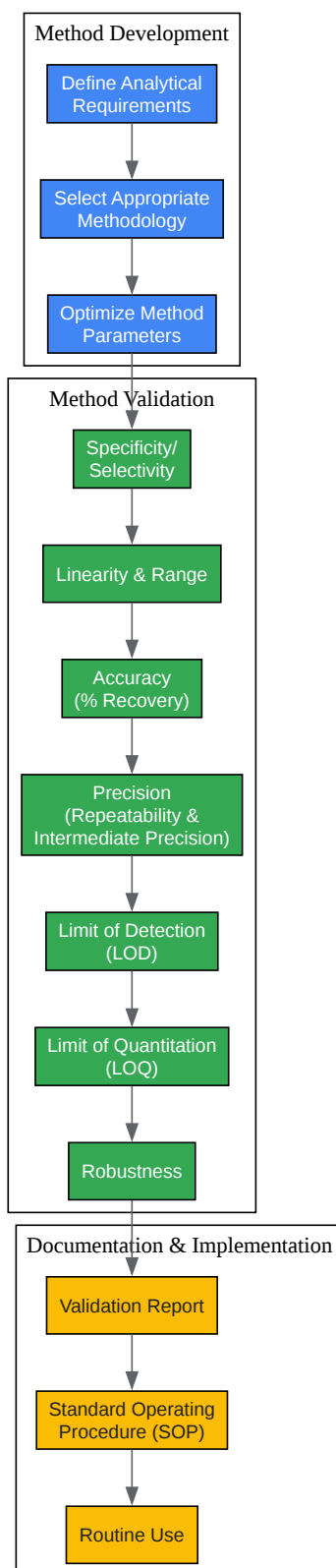
This is a cost-effective and rapid method for **diosmin** quantification, suitable for routine quality control.

- Principle: The method is based on the reaction of **diosmin** with 4-aminoantipyrine (AAP) in the presence of an oxidizing agent like potassium hexacyanoferrate (III) in an alkaline medium, which forms a colored product.[\[7\]](#)
- Wavelength of Maximum Absorbance (λ_{max}): 524.5 nm for the colored product.[\[7\]](#) Another method involves direct measurement at 268 nm in 0.2 N NaOH.[\[8\]](#)[\[9\]](#)
- Reagents: 4-aminoantipyrine, potassium hexacyanoferrate (III), and an alkaline medium (e.g., 0.5 M NaOH).[\[7\]](#)
- Sample Preparation: A known amount of the drug powder is dissolved in 0.5 M NaOH, filtered, and then diluted with doubly-distilled water.[\[7\]](#) For simultaneous estimation with hesperidin, dissolution in 0.2 N NaOH is used.[\[8\]](#)[\[9\]](#)

Visualizations

General Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method to ensure its suitability for its intended purpose.

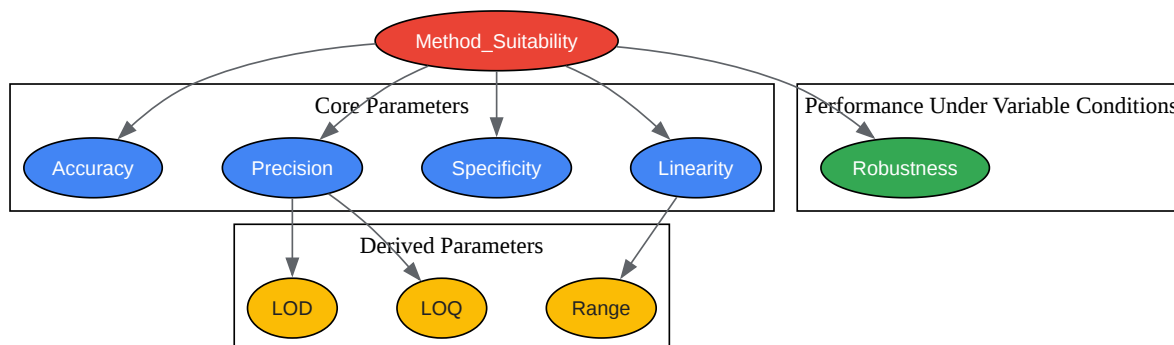


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Caption: A flowchart of the analytical method validation process.

Logical Relationship of Validation Parameters

This diagram shows the hierarchical relationship and interdependence of various validation parameters.



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Caption: Interdependence of analytical method validation parameters.

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